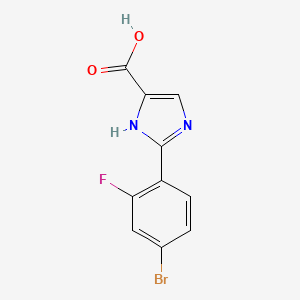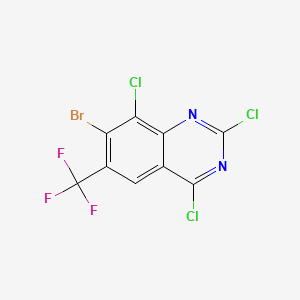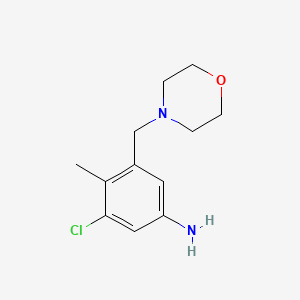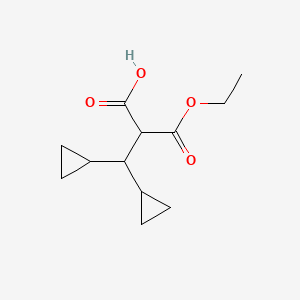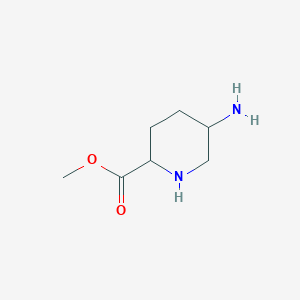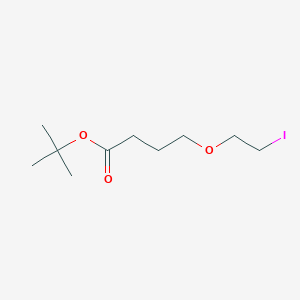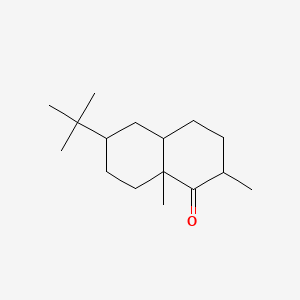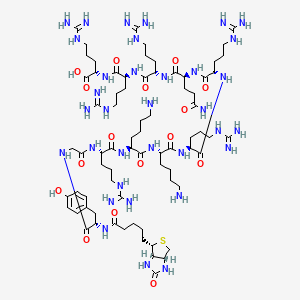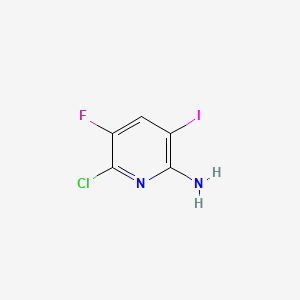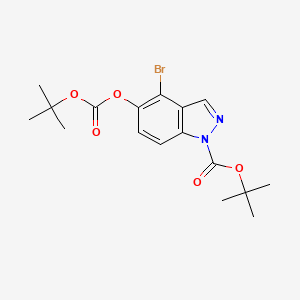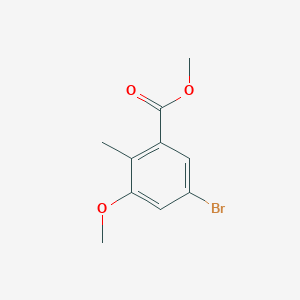
4-Amino-3-methyltetrahydrofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminotetrahydro-3-methyl-3-furanol is a heterocyclic organic compound with the molecular formula C5H11NO2 It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an amino group attached to the tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminotetrahydro-3-methyl-3-furanol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable amino alcohol, cyclization can be induced using a dehydrating agent to form the furan ring.
Industrial Production Methods
Industrial production of 4-Aminotetrahydro-3-methyl-3-furanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts to accelerate the reaction and reduce the formation of by-products. The process is often carried out in a controlled environment to maintain the desired reaction temperature and pressure.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminotetrahydro-3-methyl-3-furanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-Aminotetrahydro-3-methyl-3-furanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Aminotetrahydro-3-methyl-3-furanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
4-Aminotetrahydro-3-methyl-3-furanol can be compared with other similar compounds, such as:
Tetrahydrofuran (THF): A related compound with a similar ring structure but lacking the amino group.
3-Methylfuran: Another related compound with a furan ring but without the amino and hydroxyl groups.
4-Aminotetrahydrofuran: A compound with a similar structure but without the methyl group.
The uniqueness of 4-Aminotetrahydro-3-methyl-3-furanol lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C5H11NO2 |
|---|---|
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
4-amino-3-methyloxolan-3-ol |
InChI |
InChI=1S/C5H11NO2/c1-5(7)3-8-2-4(5)6/h4,7H,2-3,6H2,1H3 |
Clé InChI |
UGYCPBXZJDOSLE-UHFFFAOYSA-N |
SMILES canonique |
CC1(COCC1N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


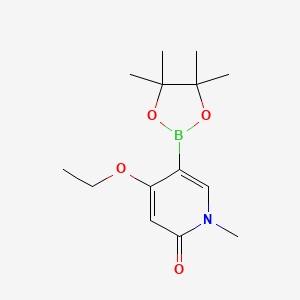
![2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, 1-methylethyl ester, (2Z)-](/img/structure/B13927657.png)
